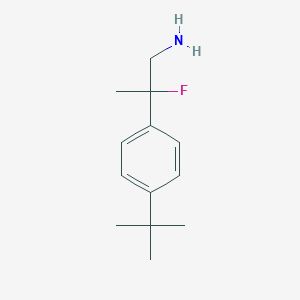

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine

Descripción general

Descripción

The compound “2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine” is an organic compound containing a tert-butylphenyl group, a fluoropropan group, and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from related compounds through various organic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) substituted with a tert-butyl group and a fluoropropan group attached to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could affect its reactivity and the tert-butyl group could affect its solubility .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on "2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine" derivatives often focuses on their synthesis and structural analysis, providing a foundation for further applications. For example, the synthesis of half-sandwich cyclometalated Rh(III) and Ir(III) complexes using Schiff base ligands derived from 4-tert-butylphenyl amines has been explored. These complexes have been characterized extensively and evaluated for their DNA/protein binding abilities and anticancer activity, highlighting the compound's role in developing potential therapeutic agents (Mukhopadhyay et al., 2015).

Material Science Applications

In material science, derivatives of "2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine" have been employed in the development of innovative materials. For instance, a study on the in situ generation of Ag nanoparticles during photopolymerization showcases the use of derivatives as photoinitiating systems for polymerization processes, with potential applications in 3D printing and the creation of materials with unique properties such as shape memory effects (Chen et al., 2021).

Chemical Sensing and Analysis

Chemical sensing and analysis represent another significant area of application. For instance, novel pyrene-armed calix[4]arene derivatives, synthesized using tert-butylcalix[4]arenes bearing two pyrene pendant groups at the lower rim, have been found to act as selective sensors for Pb2+ and Cu2+ ions. This application demonstrates the potential of "2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine" derivatives in environmental monitoring and chemical detection (Sahin & Yılmaz, 2011).

Catalysis

The compound's derivatives are also explored in catalysis, where they serve as ligands or catalysts in various chemical reactions. For example, research on P-chiral phosphine ligands with tert-butylmethylphosphino groups has demonstrated their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, pointing towards the compound's utility in facilitating stereoselective syntheses (Imamoto et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8H,9,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTITHMXTRDXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

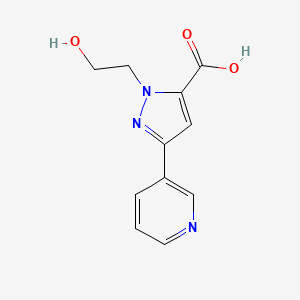

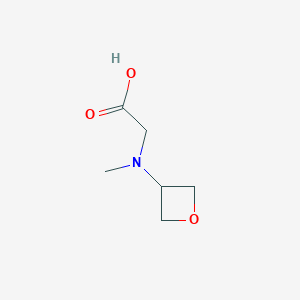

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)